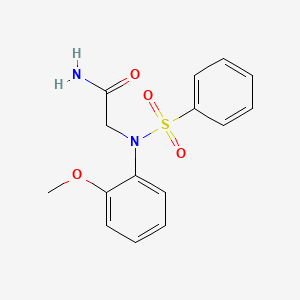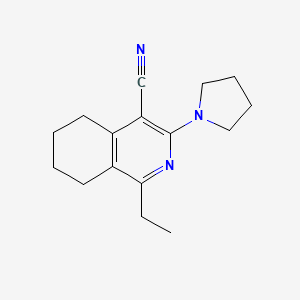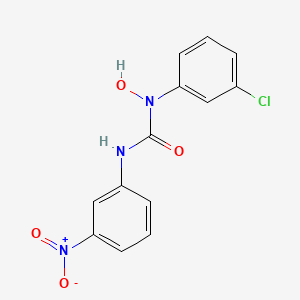![molecular formula C20H18ClN3O2 B5530582 5-chloro-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5530582.png)
5-chloro-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"5-chloro-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline" is a chemical compound with several studies focusing on its synthesis, molecular structure, and chemical properties. The compound is part of a broader class of chemicals known for their complex structures and diverse chemical properties.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, Şahin et al. (2011) described the synthesis of similar compounds, focusing on their crystal and molecular structures, determined using various analytical techniques like IR, NMR, ESI-MS, and X-ray diffraction (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011). Additionally, Kumarasinghe, Hruby, and Nichol (2009) discussed the regiospecific synthesis of similar compounds, highlighting the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. The density functional method (DFT) has been employed to calculate molecular geometries and compare them with experimental data, as noted by Şahin et al. (2011). Such studies provide insights into the electronic structure and potential reactivity patterns of the compound (Şahin et al., 2011).
Chemical Reactions and Properties
Research by Rai et al. (2009) presented the synthesis of oxadiazoles, a class of compounds structurally related to the target compound. They highlighted the importance of phosphorousoxychloride in cyclization reactions, which may be relevant to understanding the chemical reactions of "5-chloro-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline" (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Physical Properties Analysis
While specific studies on the physical properties of "5-chloro-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline" were not found, related research on similar compounds, such as those by Şahin et al. (2011), can provide indirect insights. These studies typically employ techniques like IR and NMR spectroscopy, which are essential for elucidating physical properties (Şahin et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from studies on similar compounds. For example, the work by Rai et al. (2009) on the antibacterial activity of oxadiazoles indicates potential biological interactions and stability under various conditions (Rai et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-26-19-8-3-2-7-18(19)24-13-15(11-22-24)20(25)23-10-9-16-14(12-23)5-4-6-17(16)21/h2-8,11,13H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPGOGZXEQIRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCC4=C(C3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-N-[1-(methoxymethyl)cyclopentyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5530501.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(6-methylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B5530506.png)

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5530519.png)

![1-(cyclopentylcarbonyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5530550.png)


![N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5530572.png)
![2-allyl-9-(3-hydroxy-4-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530574.png)
![2-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5530585.png)

![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5530598.png)
